
4,5,6,7-Tetrahydro-2-(3-pyridyl)-4-benzothiazolecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,6,7-Tetrahydro-2-(3-pyridyl)-4-benzothiazolecarboxylic acid is a heterocyclic compound that features a benzothiazole ring fused with a tetrahydropyridine ring and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydro-2-(3-pyridyl)-4-benzothiazolecarboxylic acid typically involves the condensation of 5-aminopyrazole with various bielectrophilic moieties. For instance, the reaction of 5-aminopyrazole with aldehydes and ethyl cyanoacetate in ethanol in the presence of p-toluenesulfonic acid can yield a mixture of cis- and trans-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4,5,6,7-Tetrahydro-2-(3-pyridyl)-4-benzothiazolecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyridine or benzothiazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
4,5,6,7-Tetrahydro-2-(3-pyridyl)-4-benzothiazolecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the synthesis of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which 4,5,6,7-Tetrahydro-2-(3-pyridyl)-4-benzothiazolecarboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Disubstituted-4-thiazolidinones: These compounds share a similar thiazolidinone ring and exhibit various biological activities, including antibacterial and antifungal properties.
Pyrazoloazines: These compounds, like pyrazolo[3,4-b]pyridines, have a fused pyrazole ring and are known for their pharmacological activities.
Uniqueness
4,5,6,7-Tetrahydro-2-(3-pyridyl)-4-benzothiazolecarboxylic acid is unique due to its specific combination of a benzothiazole ring with a tetrahydropyridine ring and a carboxylic acid group
Eigenschaften
CAS-Nummer |
33695-07-7 |
|---|---|
Molekularformel |
C13H12N2O2S |
Molekulargewicht |
260.31 g/mol |
IUPAC-Name |
2-pyridin-3-yl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid |
InChI |
InChI=1S/C13H12N2O2S/c16-13(17)9-4-1-5-10-11(9)15-12(18-10)8-3-2-6-14-7-8/h2-3,6-7,9H,1,4-5H2,(H,16,17) |
InChI-Schlüssel |
BPUHIGDYOVOKHD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2=C(C1)SC(=N2)C3=CN=CC=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


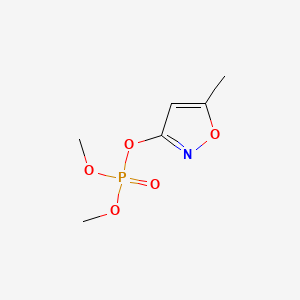
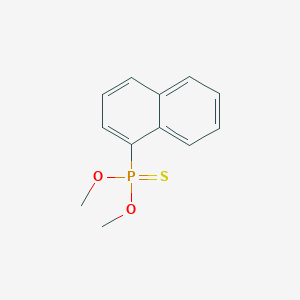
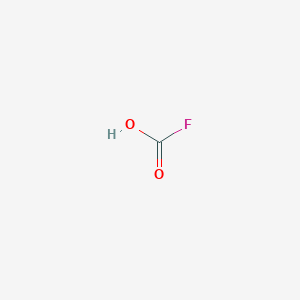
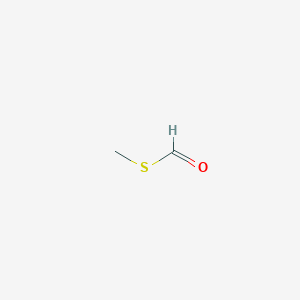
![12,14-dioxo-13-oxa-9,10-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-2,4,6,8,16-pentaene-16,17-dicarboxylic acid](/img/structure/B14677914.png)


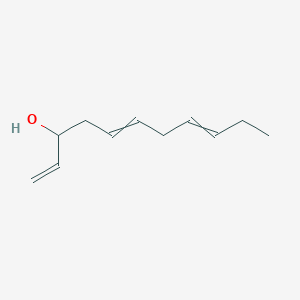
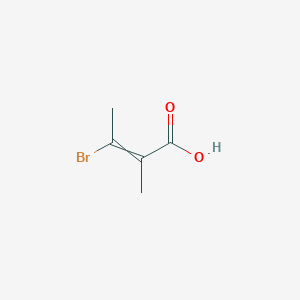
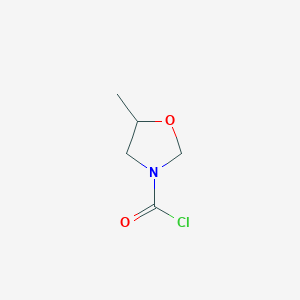
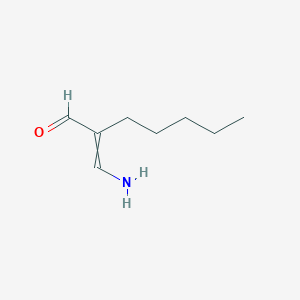

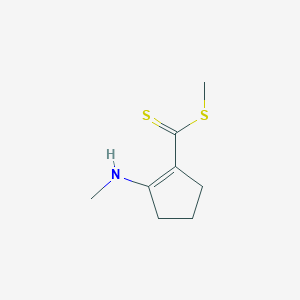
![(NE)-N-[(1-cyclohexyltetrazol-5-yl)methylidene]hydroxylamine](/img/structure/B14677976.png)
